3,4-dichloro-N-(4-ethylphenyl)benzamide
Description
3,4-Dichloro-N-(4-ethylphenyl)benzamide is an N-substituted benzamide derivative characterized by a 3,4-dichlorinated benzoyl moiety and a 4-ethylphenyl group attached to the amide nitrogen. The 4-ethylphenyl substituent distinguishes it from related compounds with cyclohexylmethyl, cyanophenyl, or chlorinated aryl groups, which are linked to diverse biological activities .
Properties
Molecular Formula |
C15H13Cl2NO |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(4-ethylphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-10-3-6-12(7-4-10)18-15(19)11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
VPLTWGOSYYGHLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4-ethylphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-ethylphenylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(4-ethylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines.
Scientific Research Applications
3,4-dichloro-N-(4-ethylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-ethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of benzamide derivatives are highly dependent on substituent variations. Below is a comparative analysis of 3,4-dichloro-N-(4-ethylphenyl)benzamide and its analogs:
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Key Findings from Comparative Analysis:
Opioid Activity and Substituent Influence: AH-7921 and U-47700, both containing dimethylamino-cyclohexyl groups, exhibit potent opioid activity due to their ability to bind μ-opioid receptors. In contrast, this compound lacks the tertiary amine and cyclohexane moieties critical for opioid receptor interaction, suggesting a lower likelihood of opioid-like effects.
Halogenation and Bioactivity: The 3,4-dichloro substitution on the benzoyl ring is a common feature in both opioids (AH-7921, U-47700) and non-opioid derivatives. Derivatives like 3,4-dichloro-N-(4-cyanophenyl)benzamide and 4-chloro-N-(3,5-dimethylphenyl)benzamide demonstrate the versatility of halogenated benzamides in non-opioid applications, such as agrochemicals .
Toxicity and Regulatory Status :
- AH-7921 and U-47700 are classified as controlled substances in multiple jurisdictions due to their high risk of abuse and fatalities .
- The 4-ethylphenyl variant’s simpler structure may reduce metabolic complications compared to cyclohexyl-containing analogs, but empirical data are needed to confirm this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
